4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline
Description
Properties
CAS No. |
640767-79-9 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-methyl-2-prop-2-enoxyaniline |
InChI |
InChI=1S/C10H13NO/c1-3-6-12-10-7-8(2)4-5-9(10)11/h3-5,7H,1,6,11H2,2H3 |
InChI Key |
KSTXWJYSBMEJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Electronic and Steric Considerations
- Allyloxy vs. Propargyloxy : The allyloxy group in this compound donates electrons via resonance, enhancing nucleophilicity at the aniline nitrogen. In contrast, the propargyloxy group in 4-(prop-2-ynyloxy)aniline introduces a triple bond, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
- Methallyloxy vs. Allyloxy : The methallyloxy substituent in 2-(2-methylprop-2-enyloxy)aniline adds steric bulk, which can slow reaction kinetics but improve regioselectivity in electrophilic substitutions .
Reactivity in Catalytic Systems
Enantioselective Catalysis
This compound excels in asymmetric synthesis due to its compatibility with chiral catalysts. For instance, pseudoephedrine facilitates anti/syn selectivity in aminomethylation, producing amino keto ethers in >80% yield . Comparable compounds like 4-methoxy-2-methyl-N-(o-tolyl)aniline are less effective in enantioselective frameworks but serve as intermediates in pharmaceuticals via Buchwald-Hartwig couplings .
Cross-Coupling Reactions
- Palladium-Catalyzed Coupling : 4-Methoxy-2-methyl-N-(o-tolyl)aniline is synthesized using Pd(dppf)Cl₂ with NaOtBu, achieving high yields under mild conditions (100°C, 4 h) .
- Suzuki-Miyaura Coupling : 4-Methyl-2-(5-methylfuran-2-yl)aniline is prepared via PdCl₂(PPh₃)₂-mediated coupling, leveraging the furan’s directing effects .
Crystallographic and Structural Insights
Compounds like Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate exhibit distinct crystal packing due to bulky pyrimidinyloxy groups, forming dihedral angles >65° with the central benzene ring . In contrast, this compound derivatives lack such rigidity, favoring flexible molecular conformations critical for catalytic interactions .
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline, and how can purity be validated?
Methodological Answer: The synthesis typically involves nucleophilic substitution, where the hydroxyl group of 4-methyl-2-aminophenol reacts with allyl bromide or similar electrophiles. Key steps include:
Q. Table 1: Key Spectroscopic Data
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.2 (s, 3H, CH₃), δ 5.8–6.0 (m, 3H, allyl) | |
| IR (KBr) | 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C) |
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Aniline derivatives are toxic and potential sensitizers. Key precautions include:
- Ventilation : Use fume hoods for synthesis and handling (P271) .
- PPE : Nitrile gloves, lab coats, and safety goggles (P280) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Exposure Response : Immediate rinsing with water for skin/eye contact; seek medical evaluation for inhalation .
Note : Monitor for symptoms of methemoglobinemia (e.g., cyanosis) due to aromatic amine exposure .
Q. How can researchers confirm the molecular structure of this compound using crystallography?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Structure Solution : Employ SHELXT (direct methods) for phase determination .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .
- Visualization : ORTEP-3 for thermal ellipsoid diagrams (Fig. 1) .
Q. Table 2: Crystallographic Software Workflow
| Step | Software/Tool | Purpose | Reference |
|---|---|---|---|
| Data Integration | SAINT | Frame processing | |
| Structure Solution | SHELXT | Phase determination | |
| Refinement | SHELXL | Parameter optimization | |
| Visualization | WinGX/ORTEP | Molecular graphics |
Advanced Research Questions
Q. How can discrepancies between spectroscopic and crystallographic data be resolved?
Methodological Answer: Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects:
- Dynamic NMR : Variable-temperature ¹H NMR to detect conformational exchange (e.g., allyl group rotation) .
- DFT Calculations : Compare optimized gas-phase structures (Gaussian 09) with crystallographic data to identify packing-induced distortions .
- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals .
Q. What strategies improve high-throughput phasing in crystallographic studies of derivatives?
Methodological Answer: For derivatives with heavy atoms (e.g., halogens):
Q. How can anisotropic displacement parameters refine electron density models?
Methodological Answer: In SHELXL:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
